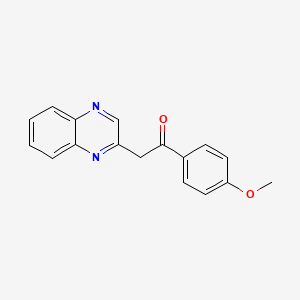

1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone

Description

1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone is a synthetic organic compound featuring a quinoxaline heterocycle linked to an ethanone backbone substituted with a 4-methoxyphenyl group. Quinoxaline derivatives are valued in medicinal and materials chemistry due to their electron-deficient aromatic systems, enabling applications in optoelectronics, catalysis, and bioactive molecule development .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQZLLWINFFGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375479 | |

| Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73100-63-7 | |

| Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 2-Methylquinoxaline with Methyl Anisate

One reported method involves the reaction of 2-methylquinoxaline with methyl anisate (methyl 4-methoxybenzoate) under appropriate conditions to form the ethanone linkage between the quinoxaline and the 4-methoxyphenyl group. This method typically requires:

- Heating under reflux in a suitable solvent.

- Use of catalysts or bases to facilitate condensation.

- Purification by recrystallization or chromatography.

This method is supported by data from Vulcanchem, which identifies these raw materials as starting points for the synthesis of this compound.

Acylation of Quinoxaline Derivatives

Another approach involves acylation of quinoxaline derivatives with 4-methoxyphenacyl bromide or related acyl halides. The general procedure includes:

- Preparation of 4-methoxyphenacyl bromide from 4-methoxyacetophenone.

- Reaction of quinoxaline or its derivatives with the acyl bromide in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane or acetonitrile.

- Stirring at low temperature initially, followed by heating to complete the reaction.

- Workup involving extraction, washing, drying, and purification by column chromatography.

This method is analogous to procedures used for related quinoxaline ethanone derivatives, as described in the synthesis of 1-phenyl-2-quinoxalin-2-ylethanone and similar compounds.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the condensation reactions forming quinoxaline ethanone derivatives. This method offers:

- Reduced reaction times.

- Improved yields.

- Cleaner reaction profiles.

Microwave-assisted synthesis involves mixing the quinoxaline precursor and 4-methoxyphenyl-containing reagent in a solvent and irradiating under controlled temperature and time conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, dichloromethane, acetonitrile | Choice depends on method and reagents |

| Temperature | Room temperature to reflux (60–120 °C) | Microwave-assisted methods use controlled heating |

| Catalyst/Base | Triethylamine, fused sodium acetate | Facilitates condensation and acylation |

| Reaction Time | 1–12 hours | Microwave methods reduce time significantly |

| Purification | Recrystallization, column chromatography | To isolate pure product |

Characterization and Confirmation

The synthesized this compound is typically characterized by:

- Infrared Spectroscopy (IR): Characteristic bands for C=O (~1690 cm⁻¹), C=N (~1600 cm⁻¹), and aromatic C=C.

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows signals for methoxy protons (~3.7 ppm), aromatic protons, and ethanone methylene protons; ^13C NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 278.3 g/mol.

- Melting Point: Consistent with literature values for purity assessment.

Summary Table of Preparation Methods

Research Findings and Notes

- The condensation and acylation methods are well-documented for quinoxaline ethanone derivatives, providing reliable routes to this compound.

- Microwave-assisted synthesis is emerging as a preferred method due to efficiency gains.

- Purification by column chromatography or recrystallization is essential to obtain analytically pure material.

- Spectroscopic data confirm the successful formation of the target compound with expected functional groups and molecular structure.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4, catalytic hydrogenation

Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanol .

Scientific Research Applications

1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.

Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Physical Properties

Biological Activity

1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone, also known as a quinoxaline derivative, has garnered attention in recent years for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinoxaline backbone substituted with a methoxyphenyl group. Its chemical formula is CHNO, and it has a molecular weight of approximately 218.22 g/mol. The methoxy group is believed to enhance the compound's lipophilicity, potentially influencing its biological activity.

The primary target of this compound appears to be amine oxidase (flavin-containing) , which plays a crucial role in the metabolism of biogenic amines. This interaction suggests that the compound may influence neurotransmitter levels, potentially affecting mood and cognitive functions.

Anticonvulsant Activity

Recent studies have indicated that related quinoxaline derivatives exhibit significant anticonvulsant properties. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the quinoxaline structure could enhance anticonvulsant efficacy . While specific data on this compound's anticonvulsant effects are sparse, its structural similarities suggest potential activity in this area.

Cytotoxicity and Cancer Research

Quinoxaline derivatives have been explored for their cytotoxic effects against various cancer cell lines. Notably, compounds similar to this compound have shown inhibitory effects on human epidermoid carcinoma cells (A431), suggesting potential applications in cancer therapy . The mechanism may involve the inhibition of specific signaling pathways associated with cell proliferation.

Case Studies and Research Findings

A notable study evaluated several quinoxaline derivatives for their cytotoxicity against tumor cell lines. The results indicated that some compounds exhibited IC values comparable to established chemotherapeutic agents like doxorubicin. These findings underscore the potential of quinoxaline derivatives as anticancer agents .

| Compound | IC (µM) | Target Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 0.51 - 0.73 | HePG-2, Hep-2, Caco-2 |

Q & A

Q. What computational methods predict physicochemical properties?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (correlated with redox potential). Software like Gaussian 09 optimizes molecular geometries, while COSMO-RS predicts solubility parameters. Cross-validation with experimental logP and melting point data ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.